molecular formula C16H14N2O4 B2923312 1-allyl-N-(1,3-benzodioxol-5-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 320419-88-3

1-allyl-N-(1,3-benzodioxol-5-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2923312
CAS No.: 320419-88-3
M. Wt: 298.298
InChI Key: FMZDDOAITLVADB-UHFFFAOYSA-N
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Description

1-Allyl-N-(1,3-benzodioxol-5-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features an allyl group, a benzodioxole moiety, and a pyridinecarboxamide core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-allyl-N-(1,3-benzodioxol-5-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. One common approach is the condensation of an appropriate pyridine derivative with an allylamine and a benzodioxole derivative under controlled conditions. The reaction may require the use of catalysts, such as palladium or nickel, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its purest form.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-N-(1,3-benzodioxol-5-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic uses.

  • Medicine: It may have applications in drug discovery and development, particularly in the treatment of diseases.

  • Industry: It can be utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 1-allyl-N-(1,3-benzodioxol-5-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. Further research is needed to fully elucidate its mechanism of action and identify its molecular targets.

Comparison with Similar Compounds

  • 1-Allyl-N-(1,3-benzodioxol-5-yl)urea: A related compound with a similar structure but different functional groups.

  • 1-Benzodioxol-5-yl-3-N-fused heteroaryl indoles: Another compound with a benzodioxole moiety and potential anticancer activity.

Uniqueness: 1-Allyl-N-(1,3-benzodioxol-5-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide stands out due to its unique combination of functional groups and potential applications. Its distinct structure may offer advantages in specific chemical reactions and biological activities compared to similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-oxo-1-prop-2-enylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-2-7-18-8-3-4-12(16(18)20)15(19)17-11-5-6-13-14(9-11)22-10-21-13/h2-6,8-9H,1,7,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZDDOAITLVADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=CC=C(C1=O)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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